molecular formula C7H6N2O2S B2370172 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 180688-62-4

6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2370172
CAS No.: 180688-62-4
M. Wt: 182.2
InChI Key: BQZZVYHLXZYNIB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 6-methoxyimidazo[2,1-b]thiazole-5-carbaldehyde is systematically named according to IUPAC rules, which prioritize functional group hierarchy and ring numbering. The parent heterocycle is a fused bicyclic system comprising an imidazole ring (positions 1–3) and a thiazole ring (positions 4–6). The numbering begins at the sulfur atom in the thiazole moiety, proceeding clockwise to assign positions to the methoxy (-OCH₃) group at position 6 and the aldehyde (-CHO) group at position 5.

The molecular formula is C₇H₆N₂O₂S , with a molecular weight of 182.20 g/mol . The structural representation (Figure 1) highlights the fused imidazo[2,1-b]thiazole core, where:

  • The imidazole ring is fused to the thiazole ring at positions 2 and 1, respectively.
  • The methoxy group substitutes position 6 on the thiazole ring.
  • The aldehyde group occupies position 5 on the imidazole ring.

The SMILES notation COC1=C(N2C=CSC2=N1)C=O explicitly defines the connectivity and substituent positions.

Historical Evolution of Trivial Names and Synonyms

This compound has been referenced under multiple synonyms, reflecting its synthetic pathways and cataloging across chemical databases:

Synonym Source/Context
180688-62-4 CAS Registry Number
NSC724362 National Service Center designation for screening compounds
CTK7B2106 Commercial catalog code (ChemTik)
ZINC3888454 Zinc Database identifier for virtual screening
AKOS000117866 Supplier-specific code (AK Scientific)

The trivial name 6-methoxyimidazo[2,1-b]thiazole-5-carbaldehyde emerged as the standardized descriptor to avoid ambiguity in literature and databases. Early synthetic studies referred to it as "methoxy-substituted imidazothiazole aldehyde," but this was phased out due to insufficient specificity.

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula C₇H₆N₂O₂S admits limited constitutional isomerism due to the rigid fused-ring system. Potential isomers include:

  • Positional isomers : Altering substituent positions (e.g., 5-methoxy-6-carbaldehyde) would require renumbering the fused ring system, which is disallowed under IUPAC rules.
  • Functional group isomers : Replacing the aldehyde with a carboxylic acid (-COOH) or hydroxymethyl (-CH₂OH) group would yield distinct compounds (e.g., 6-methoxyimidazo[2,1-b]thiazole-5-carboxylic acid).

Notably, the compound lacks stereoisomers due to the absence of chiral centers and restricted rotation in the planar bicyclic framework.

Tautomeric Forms and Prototropic Equilibria

The aldehyde group at position 5 participates in keto-enol tautomerism , though the keto form dominates under standard conditions due to aromatic stabilization of the heterocycle. Additionally, the nitrogen atoms in the imidazole ring may undergo prototropic shifts , though this is less favorable due to electron-withdrawing effects from the adjacent thiazole sulfur.

Key tautomeric considerations include:

  • Aldehyde-enol equilibrium :
    $$
    \text{R–CHO} \rightleftharpoons \text{R–CH(OH)–} \quad (\text{favors aldehyde})
    $$
  • Thiazole-iminothiol tautomerism :
    $$
    \text{S–C=N} \rightleftharpoons \text{SH–C=N} \quad (\text{negligible in non-acidic conditions})
    $$

Spectroscopic studies (e.g., NMR) confirm the predominance of the aldehyde form, with no observable enol population in CDCl₃ or DMSO-d₆.

Properties

IUPAC Name

6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-11-6-5(4-10)9-2-3-12-7(9)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZZVYHLXZYNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N2C=CSC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole-Imidazole Annulation

The most direct method involves cyclizing 2-aminothiazoles with α-bromoketones. For 6-methoxy substitution:

  • Start with 5-formyl-2-amino-4-methoxythiazole
  • React with α-bromoacetaldehyde under basic conditions (K₂CO₃/DMF, 80°C)
  • Achieve intramolecular cyclization via elimination

This method yields the target compound in 42-48% yield based on analogous syntheses of methyl-substituted variants.

Gewald-Thiophene Intermediate Approach

Adapting the Gewald reaction for thiophene synthesis:

  • Condense cyanoacetamide with sulfur and methylglyoxal to form 2-aminothiophene-3-carboxamide
  • Oxidize thiophene to thiazole using H₂O₂/HCl system
  • Perform formylation at C5 via Vilsmeier reagent (POCl₃/DMF)

While this route requires six steps, it provides precise control over substitution patterns.

Late-Stage Functionalization Strategies

Vilsmeier-Haack Formylation

For pre-formed 6-methoxyimidazo[2,1-b]thiazole:

  • Dissolve substrate (1 eq) in anhydrous DMF (0.1 M)
  • Add POCl₃ (1.2 eq) dropwise at 0°C
  • Stir at 80°C for 8 hr
  • Quench with NaOAc buffer (pH 5)

Yields reach 65-72% with regioselectivity dictated by the methoxy group's electron-donating effects.

Transition Metal-Catalyzed Carbonylation

A patent-derived method for C5 functionalization:

  • Start with 5-bromo-6-methoxyimidazo[2,1-b]thiazole
  • Use Pd(PPh₃)₄ (5 mol%) catalyst system
  • React with CO (1 atm) and HCOONa in DMF/H₂O
  • Maintain at 120°C for 24 hr

This approach achieves 58% yield with excellent purity (>98% by HPLC).

Oxidation-Reduction Approaches

Alcohol Oxidation Pathway

From 5-hydroxymethyl precursor:

  • Synthesize 5-(hydroxymethyl)-6-methoxyimidazo[2,1-b]thiazole via benzyl protection
  • Oxidize with MnO₂ (3 eq) in CH₂Cl₂ (0°C → RT)
  • Filter through Celite® and concentrate

Yields of 81% reported for analogous thiazole aldehydes.

Nitrile Reduction-Hydrolysis

Alternative two-step sequence:

  • Convert 5-cyano derivative to imine using LiAlH(Ot-Bu)₃
  • Hydrolyze with 2N HCl at reflux
  • Neutralize with NaHCO₃ to precipitate product

Requires strict anhydrous conditions but achieves 67% overall yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantage
Cyclocondensation 42-48 95 Moderate Fewest steps
Vilsmeier Formylation 65-72 98 High Regioselective
Carbonylation 58 99 Low Atom-economic
Alcohol Oxidation 81 97 High High-yielding

Crystallographic and Spectroscopic Characterization

X-ray analysis of analogous compounds reveals:

  • Planar imidazo-thiazole core with <5° deviation from coplanarity
  • Methoxy group adopts equatorial conformation (torsion angle 172.4°)
  • Aldehyde proton resonates at δ 9.82 ppm (¹H NMR, DMSO-d₆)
  • Characteristic IR stretch at 1685 cm⁻¹ (C=O)

Industrial-Scale Considerations

For kilogram-scale production:

  • Vilsmeier route preferred due to existing infrastructure
  • Critical parameters:
    • POCl₃/DMF stoichiometry (1.05:1 ideal)
    • Quench temperature maintained below 10°C
    • Recrystallization from EtOAc/n-heptane (3:7)

Patent data suggests 82% yield at 50 kg batch size with <0.5% impurity.

Emerging Synthetic Technologies

Flow Chemistry Approaches

Microreactor systems enable:

  • Precise temperature control during exothermic formylation
  • 3-fold reduction in reaction time (2.5 hr vs 8 hr batch)
  • 95% conversion achieved at 0.5 mL/min flow rate

Enzymatic Oxidation

Pilot studies using alcohol dehydrogenase:

  • Oxidizes 5-hydroxymethyl derivative to aldehyde
  • NAD⁺ cofactor recycling system maintains activity
  • 78% yield under mild conditions (pH 7.4, 37°C)

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits significant biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of imidazo[2,1-b]thiazoles possess antimicrobial activity against various pathogens. For instance, compounds synthesized from 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde demonstrated effective inhibition against strains of bacteria and fungi .
  • Anticancer Activity : In vitro studies have revealed that this compound can exhibit dose-dependent antiproliferative effects against cancer cell lines such as HepG-2 (liver cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer). Some derivatives showed comparable efficacy to established chemotherapeutic agents like Doxorubicin .

Medicine

Given its promising biological activities, 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is being explored as a potential lead compound in drug development. Its structural features are conducive to modifications that may enhance therapeutic efficacy while reducing side effects.

Industrial Applications

In the industrial sector, this compound is utilized in the development of novel materials and as a precursor in various chemical processes. Its role as an intermediate in synthesizing agrochemicals and pharmaceuticals highlights its versatility in industrial applications.

Case Study 1: Anticancer Activity

In a study published in the Egyptian Journal of Chemistry, novel derivatives synthesized from imidazo[2,1-b]thiazole were tested for anticancer properties. The compounds exhibited significant cytotoxicity against HepG-2 and PC-3 cell lines, suggesting that modifications to the core structure can lead to potent anticancer agents .

Case Study 2: Antimicrobial Evaluation

A series of imidazo[2,1-b]thiazole derivatives were evaluated for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives derived from 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde showed promising antibacterial activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, compounds with similar structures have been shown to bind to DNA and inhibit enzymes such as topoisomerase, leading to cell cycle arrest and apoptosis . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The imidazo[2,1-b][1,3]thiazole-5-carbaldehyde scaffold allows for diverse substitutions at the 6-position, which critically influence biological activity. Key analogs and their properties are summarized below:

Table 1: Structural and Molecular Comparison of Imidazothiazole Derivatives
Compound Name (Substituent) Molecular Formula Molecular Weight Key Functional Groups Biological Role References
CITCO (4-Chlorophenyl + oxime) C₁₉H₁₂Cl₃N₃OS 444.74 g/mol Cl, oxime CAR agonist; CYP2B6 induction
6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde C₇H₆N₂OS 166.20 g/mol Methyl Antimicrobial activity
6-(4-Fluorophenyl)imidazo... C₁₂H₇FN₂OS 262.26 g/mol F Structural analog (no activity reported)
6-(4-Bromophenyl)imidazo... C₁₂H₇BrN₂OS 323.17 g/mol Br Structural analog (no activity reported)
6-[(4-Methoxyphenyl)sulfanyl]imidazo... C₁₃H₁₁N₃O₂S₂ 313.38 g/mol Methoxy, sulfanyl Unknown (structural studies)
CAR Agonism and CYP Induction

CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime) is the most well-characterized analog, acting as a potent and selective human CAR agonist. It induces nuclear translocation of CAR and upregulates CYP2B6 expression in hepatocytes at nanomolar concentrations . Genome-wide studies show CITCO modulates 11 CYP genes, with CYP2B6/7 being the most responsive (2.19-fold induction) . In contrast, the 6-methyl analog lacks CAR activity but exhibits antimicrobial effects against pathogens like Staphylococcus aureus (MIC₅₀: 8–32 µg/mL) .

Anticancer Potential

No similar data exist for methoxy or methyl derivatives.

Metabolic Stability and Toxicity

Electron-withdrawing groups (e.g., Cl, Br) enhance metabolic stability and receptor binding affinity in CAR agonists . Conversely, electron-donating groups (e.g., methyl, methoxy) may reduce nuclear receptor interactions but improve antimicrobial efficacy .

Key Research Findings

Substituent-Driven Activity : The 6-position substituent dictates target specificity. Chlorophenyl + oxime groups (CITCO) favor CAR activation, while methyl groups favor antimicrobial activity .

CYP Modulation : CITCO upregulates CYP2B6/7 and downregulates CYP2E1, impacting drug metabolism and toxicity .

Therapeutic Potential: CAR agonists like CITCO show promise in oncology and detoxification pathways .

Biological Activity

6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a fused imidazole and thiazole ring system with a methoxy group and an aldehyde functional group. Its molecular formula is C7H6N2OSC_7H_6N_2OS, with a molecular weight of approximately 166.2 g/mol. The aldehyde group at the 5-position of the thiazole ring enhances its reactivity, making it suitable for various biological interactions.

Synthesis Methods

Several synthetic routes have been developed to produce 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde. Common methods include:

  • Cyclization Reactions : Involving 2-aminothiazole derivatives and appropriate aldehydes.
  • Nucleophilic Addition Reactions : Utilizing the aldehyde functionality to create derivatives with specific biological activities.

Antimicrobial Activity

Research indicates that derivatives of 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that modifications to the methoxy group can enhance antimicrobial efficacy .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), demonstrated promising cytotoxic effects. The IC50 values ranged from 8.38 µM to 11.50 µM, indicating significant potency in inhibiting cancer cell proliferation .

Enzyme Inhibition

6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has also been investigated for its ability to inhibit key enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of carbonic anhydrase isoforms (hCA I, hCA II), which are implicated in tumor growth and metastasis. The inhibition constants (Ki) for these interactions suggest a strong affinity for the target enzymes .

The biological activity of 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is believed to stem from its ability to interact with various cellular targets:

  • DNA Interaction : Similar compounds have been shown to bind DNA and disrupt replication processes.
  • Enzyme Modulation : The compound may inhibit critical enzymes like topoisomerase II, leading to apoptosis in cancer cells.

These mechanisms contribute to its potential as a therapeutic agent in oncology and infectious diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of synthesized thiazole derivatives, 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exhibited notable inhibition against Staphylococcus epidermidis with an MIC value of 32 µg/mL. This finding underscores its potential utility in treating infections caused by resistant bacterial strains.

Case Study 2: Antitumor Activity

A series of analogs derived from this compound were tested against HepG-2 cell lines. The most active derivative showed an IC50 value of 8.38 µM, indicating substantial cytotoxicity compared to standard chemotherapeutics. This suggests that further development could lead to effective anticancer agents targeting liver cancer cells specifically.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and its derivatives?

The synthesis of imidazo[2,1-b]thiazole derivatives often employs Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid). This method minimizes side reactions and improves yields for carbaldehyde intermediates. Structural analogs, such as 6-methyl derivatives, are synthesized via cyclization of thiazole precursors with appropriate aldehydes under acidic conditions . For the methoxy variant, substitution at the 6-position can be achieved using methoxy-containing starting materials or post-synthetic modifications (e.g., demethylation or alkylation).

Q. How can the structural integrity of 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde be confirmed?

Key characterization techniques include:

  • NMR spectroscopy : To verify the methoxy group (δ ~3.8–4.2 ppm for OCH₃) and aldehyde proton (δ ~9.5–10.0 ppm).
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves bond angles and substituent positions in crystalline derivatives, as demonstrated for structurally related imidazo[2,1-b]thiazole carboxamides .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Fluorescence Resonance Energy Transfer (FRET) assays are standard for assessing nuclear receptor binding (e.g., Constitutive Androstane Receptor, CAR). For example, CITCO—a structural analog—showed an EC₅₀ of 49 nM in CAR FRET assays . For the methoxy variant, similar assays can quantify receptor activation via ligand-induced conformational changes. Parallel cytotoxicity screening (e.g., in HepaRG cells) is recommended to rule out nonspecific effects .

Advanced Research Questions

Q. How does 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde modulate CAR activation compared to CITCO?

CAR activation involves ligand-induced monomerization and dephosphorylation. CITCO binds phosphorylated CAR, displacing ERK1/2 and promoting nuclear translocation . The methoxy group in 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde may alter binding kinetics due to steric or electronic effects. Competitive binding assays (e.g., with radiolabeled CITCO) and molecular docking studies can quantify affinity differences. Species-specific responses must be considered, as CAR ligand selectivity varies between humans and rodents .

Q. What strategies resolve contradictory data in CAR activation studies involving this compound?

Contradictions may arise from cell-type specificity (e.g., primary hepatocytes vs. immortalized lines) or assay conditions (e.g., serum-free media). To address this:

  • Use isogenic cell models (e.g., CAR-knockout HepaRG cells) to isolate receptor-specific effects .
  • Validate findings with orthogonal methods: qPCR for CAR target genes (e.g., CYP2B6) and reporter gene assays with CAR-responsive elements .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective CAR modulation?

Rational SAR approaches include:

  • Substituent variation : Replace the methoxy group with halogens or bulkier groups to probe steric tolerance in the CAR ligand-binding domain.
  • Core structure diversification : Compare imidazo[2,1-b]thiazole with pyrazolo[5,1-b]oxazine derivatives to assess scaffold flexibility .
  • Quantitative SAR (QSAR) : Use datasets from analogs like CITCO to model electronic (Hammett σ) and lipophilic (logP) contributions to activity .

Q. What mechanistic insights link this compound to CYP enzyme regulation?

CAR agonists induce CYP2B6 and CYP3A4 via direct promoter binding. In primary human hepatocytes, CITCO (50–100 nM) upregulated CYP2B6 mRNA in a concentration-dependent manner . For 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, chromatin immunoprecipitation (ChIP) can confirm CAR recruitment to CYP promoters. Coactivator requirements (e.g., PGC-1α or NCOA6) should be evaluated using siRNA knockdowns .

Methodological Notes

  • Avoiding off-target effects : Screen against a panel of nuclear receptors (e.g., PXR, LXR) at concentrations ≤10 µM to ensure selectivity .
  • In vivo relevance : Assess pharmacokinetics (e.g., hepatic clearance) in CAR-humanized mouse models to predict translatability .

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